molecular formula C12H14N2O3S2 B1349674 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol CAS No. 26196-35-0

5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol

Cat. No.: B1349674
CAS No.: 26196-35-0
M. Wt: 298.4 g/mol
InChI Key: NREGMSDBKOWQDD-UHFFFAOYSA-N
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Description

5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that features a benzoxazole ring fused with a piperidine sulfonyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol typically involves the following steps:

    Formation of Piperidine-1-sulfonyl Chloride: This is achieved by reacting piperidine with chlorosulfonic acid.

    Cyclization to Form Benzoxazole: The piperidine-1-sulfonyl chloride is then reacted with 2-aminothiophenol under basic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Nucleophiles: Amines, alcohols.

    Cyclization Agents: Strong bases like sodium hydride.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Benzoxazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Material Science: Incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its sulfonyl group.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.

Medicine

    Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidine-1-sulfonyl)-1,3-benzoxazole: Lacks the thiol group, making it less reactive in redox reactions.

    1,3-Benzoxazole-2-thiol: Lacks the piperidine sulfonyl group, reducing its potential for enzyme inhibition.

Uniqueness

5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both the sulfonyl and thiol groups, which confer a combination of reactivity and binding affinity that is not found in similar compounds.

Properties

IUPAC Name

5-piperidin-1-ylsulfonyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c15-19(16,14-6-2-1-3-7-14)9-4-5-11-10(8-9)13-12(18)17-11/h4-5,8H,1-3,6-7H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREGMSDBKOWQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368676
Record name 5-(Piperidine-1-sulfonyl)-benzooxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26196-35-0
Record name 5-(Piperidine-1-sulfonyl)-benzooxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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